6-Chloro-3-indolyl alpha-D-mannopyranoside chemical structure and properties
6-Chloro-3-indolyl alpha-D-mannopyranoside chemical structure and properties
The following technical guide details the chemical structure, properties, and applications of 6-Chloro-3-indolyl
Technical Monograph: 6-Chloro-3-indolyl -D-mannopyranoside[1][2]
Part 1: Executive Summary
6-Chloro-3-indolyl
This distinct colorimetric output allows for multiplexing in culture media (e.g., distinguishing two different enzymatic activities on the same plate when paired with a blue or turquoise substrate) and provides high-contrast staining for histochemical analysis of lysosomal storage disorders.
Part 2: Chemical Profile & Properties[3][4]
Physicochemical Specifications
The following data establishes the baseline identity for analytical verification.
| Property | Specification |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Common Name | Salmon- |
| CAS Number | 425427-88-9 |
| Molecular Formula | |
| Molecular Weight | 329.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF (Dimethylformamide) and DMSO; sparingly soluble in water |
| Purity Grade | |
| Storage | -20°C, desiccated, protected from light (photosensitive) |
Structural Analysis
The molecule consists of two distinct domains linked by an O-glycosidic bond:
-
The Glycone (Sugar):
-D-mannopyranose. This moiety determines the specificity for the enzyme -mannosidase. -
The Aglycone (Chromophore): 6-Chloro-3-indoxyl.[1][2] This is the reporter group. The chlorine atom at the 6-position of the indole ring shifts the absorbance of the final dimer towards the red spectrum (approx. 530–540 nm), resulting in the characteristic salmon/pink color.
Part 3: Mechanistic Principles
The utility of 6-Chloro-3-indolyl
Reaction Pathway
-
Recognition: The enzyme
-D-mannosidase (EC 3.2.1.24) recognizes the -linked mannose residue. -
Cleavage: The enzyme hydrolyzes the glycosidic bond, releasing free D-mannose and the unstable intermediate 6-chloro-3-indoxyl .
-
Dimerization: In the presence of atmospheric oxygen (or an oxidant), two molecules of 6-chloro-3-indoxyl undergo oxidative coupling.
-
Precipitation: The resulting product is 6,6'-dichloroindigo , a highly insoluble, salmon-colored precipitate that deposits at the site of enzyme activity.
Pathway Visualization
Figure 1: The enzymatic hydrolysis and subsequent oxidative dimerization pathway generating the chromogenic signal.
Part 4: Experimental Applications
Microbiology (Chromogenic Media)
In microbiology, this substrate is used to differentiate bacterial species based on their ability to ferment mannose or express
-
Differentiation: It is often combined with X-Gal (blue) or other substrates. For example, a colony expressing both
-galactosidase and -mannosidase would appear purple (blue + pink), while colonies expressing only one would appear distinct. -
Target Species: Useful for identifying specific Streptococcus or Salmonella serotypes that possess specific glycosidase profiles.
Histochemistry & Pathology
-
-Mannosidosis Diagnosis: This is a lysosomal storage disease caused by a deficiency in
-mannosidase.[3]-
Healthy Tissue: Staining with Salmon-
-Man yields a robust pink precipitate in lysosomes. -
Diseased Tissue: Absence of staining indicates enzyme deficiency.
-
-
Advantages over Fluorophores: Unlike 4-methylumbelliferyl substrates (which are soluble and diffuse), the indolyl precipitate is insoluble. This allows for precise localization of enzyme activity within specific organelles or tissue structures.
Part 5: Technical Protocols
Stock Solution Preparation
Safety Note: Wear gloves and safety glasses. DMF is toxic and readily absorbed through the skin.
-
Weighing: Measure 20 mg of 6-Chloro-3-indolyl
-D-mannopyranoside. -
Solvent: Add 1.0 mL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Dissolution: Vortex until completely dissolved. The solution should be clear to pale yellow.
-
Storage: Aliquot into light-proof tubes and store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.
Agar Plate Incorporation (Microbiology)
-
Media Prep: Prepare LB or Mueller-Hinton agar and autoclave.
-
Cooling: Allow agar to cool to ~50°C (hand-warm).
-
Addition: Add the stock solution to a final concentration of 40–80 µg/mL .
-
Calculation: For 100 mL agar, add 200–400 µL of the 20 mg/mL stock.
-
-
Inducer (Optional): If the gene is under a controllable promoter (e.g., lac), add the appropriate inducer (e.g., IPTG, though mannosidase is often constitutive or regulated by mannose).
-
Pouring: Pour plates and dry in the dark.
Histochemical Staining Workflow
Figure 2: Step-by-step workflow for intracellular localization of alpha-mannosidase activity.
Critical Note on Step 3 (Oxidation Catalyst): The addition of an oxidation catalyst (like a mixture of potassium ferricyanide and potassium ferrocyanide, 5 mM each) accelerates the dimerization of the indoxyl intermediate, preventing diffusion and ensuring sharper localization.
Part 6: Synthesis Overview
While commercial sourcing is standard, the synthesis typically follows the Koenigs-Knorr or Imidate glycosylation strategy:
-
Precursor: 6-Chloro-3-indoxyl (protected as the acetate or similar).
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-
-D-mannopyranosyl bromide . -
Coupling: Reaction in the presence of a silver salt (e.g.,
) or Lewis acid to ensure -anomeric selectivity. -
Deprotection: Removal of acetyl groups using sodium methoxide (Zemplén deacetylation) to yield the final active substrate.
Part 7: Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| No Color Development | Enzyme inactivity or low pH | Verify positive control; Ensure buffer pH is optimal for |
| Blue/Green Color | Contamination with X-Man | Check CAS number and purity. X-Man (5-Br-4-Cl) yields blue; 6-Cl yields salmon. |
| Diffuse Staining | Slow dimerization | Add oxidation catalysts ( |
| Precipitate in Stock | Water contamination in DMF | Use anhydrous DMF; warm to 37°C to redissolve. |
References
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-mannopyranoside (Salmon-alpha-Man).[4][5] Retrieved from [Link]
-
Prence, E. M., & Natowicz, M. R. (1992).[3] Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma.[3] Clinical Chemistry, 38(4), 501–503.[3] (Contextual reference for enzyme targets). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44134888 (Related Indolyl Glycosides). Retrieved from [Link]
Sources
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. 6-Chloro-3-indoxyl-α-D-mannopyranoside | Gen [gen.genprice.com]
- 3. Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. 425427-88-9 CAS MSDS (6-CHLORO-3-INDOXYL-ALPHA-D-MANNOPYRANOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
